molecular formula C7H4F3NO2 B126030 3-(Trifluoromethyl)pyridine-2-carboxylic Acid CAS No. 87407-12-3

3-(Trifluoromethyl)pyridine-2-carboxylic Acid

Cat. No. B126030
CAS RN: 87407-12-3
M. Wt: 191.11 g/mol
InChI Key: DMWLBOPLZYJGPT-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyridine-2-carboxylic Acid, also known as 3-(Trifluoromethyl)-2-picolinic acid, is a chemical compound with the molecular formula C7H4F3NO2 . It is used as an intermediate in the synthesis of various compounds .


Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)pyridine-2-carboxylic Acid is characterized by the presence of a pyridine ring with a trifluoromethyl group and a carboxylic acid group . The compound has a molecular weight of 191.11 .


Physical And Chemical Properties Analysis

3-(Trifluoromethyl)pyridine-2-carboxylic Acid is a solid at 20°C . It has a melting point of 113°C . The compound is soluble in methanol .

Scientific Research Applications

Metalation and Functionalization

3-(Trifluoromethyl)pyridine-2-carboxylic Acid, along with other trifluoromethyl-substituted pyridines and quinolines, can undergo selective metalation and subsequent functionalization at specific positions. This process allows for the preparation of various pyridinecarboxylic acids and quinolinecarboxylic acids uncontaminated by regioisomers, which can be useful in synthetic organic chemistry and material science (Schlosser & Marull, 2003).

Crystal Structure Analysis

The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a related compound, reveals a unique water-bridged hydrogen-bonding network. Such structural analyses are important in understanding the molecular interactions and packing in solid states, which has implications in materials science and molecular engineering (Ye & Tanski, 2020).

Vibrational Spectrum and Computational Studies

In-depth studies on 4-(Trifluoromethyl)pyridine-2-carboxylic acid, another closely related compound, involve recording its vibrational spectrum and conducting computational analyses. These studies contribute to a better understanding of the molecule’s properties, which can be pivotal in designing materials with specific optical or electronic properties (Vural, 2016).

Luminescent Properties

Research into the luminescent properties of complexes involving trifluoromethyl-substituted pyridine derivatives, like 2-amino-3-chloro-5-(trifluoromethyl)pyridine, has shown potential in developing new luminescent materials. These materials can have applications in lighting, display technologies, and possibly in bioimaging (Ye et al., 2013).

Synthesis of Pesticides

Compounds like 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-N-(3-pyridyl)cyclopropanecarboxamide, which include a pyridine ring and trifluoromethyl group, are being researched for their potential use in pesticide synthesis. This highlights the role of trifluoromethyl-substituted pyridine derivatives in agricultural chemistry (Liu et al., 2006).

Coordination Polymers

Studies involving coordination polymers with pyridine-2,3-dicarboxylic acid demonstrate the potential of pyridine derivatives in forming metal-organic frameworks (MOFs). These MOFs have applications in catalysis, molecular recognition, and ion exchange (Tabatabaee et al., 2011).

Safety And Hazards

3-(Trifluoromethyl)pyridine-2-carboxylic Acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing protective gloves, eye protection, and face protection .

Future Directions

The use of 3-(Trifluoromethyl)pyridine-2-carboxylic Acid and its derivatives in the agrochemical and pharmaceutical industries is expected to grow. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety have been granted market approval . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

3-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)4-2-1-3-11-5(4)6(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWLBOPLZYJGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70530647
Record name 3-(Trifluoromethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)pyridine-2-carboxylic Acid

CAS RN

87407-12-3
Record name 3-(Trifluoromethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Cottet, M Schlosser - European Journal of Organic Chemistry, 2004 - Wiley Online Library
As a further test of the concept of regioexhaustive functionalization, 2‐chloro‐6‐(trifluoromethyl)pyridine, 2‐chloro‐5‐(trifluoromethyl)pyridine and 3‐chloro‐4‐(trifluoromethyl)pyridine …
ML Matlou, FP Malan, S Nkadimeng, L McGaw… - JBIC Journal of …, 2023 - Springer
… molecule in biological systems, it was established that Pico and its fluorinated derivatives, 3,5-difluoropyridine-2-carboxylic acid (Dfpc) and 3-trifluoromethyl pyridine-2-carboxylic acid (…
Number of citations: 4 link.springer.com
M Schlosser - Angewandte Chemie International Edition, 2006 - Wiley Online Library
Fluorine remains an insiders' tip in the life sciences as it enables the fine‐tuning of biological properties. However, the synthesis of fluorine‐substituted target compounds is not always …
Number of citations: 607 onlinelibrary.wiley.com
M Schlosser, F Mongin - Chemical Society Reviews, 2007 - pubs.rsc.org
Pyridines carrying heterosubstituents (such as carboxy, amido, amino, alkoxy or trifluoromethyl groups or solely individual halogen atoms) can be readily and site selectively metalated. …
Number of citations: 251 pubs.rsc.org

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